3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom, a difluoromethyl group, a methoxyphenyl group, and a methyl group attached to the pyrazolo[1,5-a]pyrimidine core
Properties
IUPAC Name |
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2N3O/c1-8-13(16)15-19-11(7-12(14(17)18)21(15)20-8)9-3-5-10(22-2)6-4-9/h3-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBSPPXHJESSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Addition of the Difluoromethyl Group:
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Methylation: The final step involves the methylation of the compound using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or other groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site or allosteric sites.
Receptors: Binding to receptors and modulating their activity, leading to downstream effects on cellular pathways.
Pathways: Interference with specific biochemical pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-7-(trifluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-chloro-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-bromo-7-(difluoromethyl)-5-(4-hydroxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
